An In-depth Technical Guide to 3-Chloro-4-fluoronitrobenzene: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3-Chloro-4-fluoronitrobenzene: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-chloro-4-fluoronitrobenzene. It details an experimental protocol for a key synthetic transformation and illustrates its critical role as a building block in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies.
Core Physical and Chemical Properties
3-Chloro-4-fluoronitrobenzene is a halogenated aromatic nitro compound with the chemical formula C₆H₃ClFNO₂. It presents as a white to light yellow crystalline solid and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its reactivity is largely governed by the presence of the electron-withdrawing nitro group and the halogen substituents on the benzene ring, which facilitate nucleophilic aromatic substitution reactions.[3]
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative data for 3-chloro-4-fluoronitrobenzene for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClFNO₂ | [4] |
| Molecular Weight | 175.54 g/mol | [4] |
| CAS Number | 350-30-1 | |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 40-42 °C | |
| Boiling Point | 227-232 °C | [5] |
| Density | 1.61 g/cm³ | [5] |
| Solubility | Soluble in methanol. | [6] |
| Flash Point | 113 °C (closed cup) | |
| Purity | ≥ 98% |
Spectral Data
| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |
| FT-IR | A study on the vibrational frequencies of 3-chloro-4-fluoronitrobenzene has been conducted using theoretical calculations, with a strong correlation to experimental data. Key vibrational modes include those associated with the C-Cl, C-F, and NO₂ functional groups. | [7] |
| ¹H NMR (CDCl₃) | δ (ppm): 8.35 (d, J=2.8 Hz), 8.19 (dd, J=9.0, 2.8 Hz), 7.33 (t, J=9.0 Hz). | [8] |
| ¹³C NMR | Experimental values have been reported in the range of 117.00 ppm to 164.59 ppm. | [7] |
Key Synthetic Applications and Experimental Protocols
A primary application of 3-chloro-4-fluoronitrobenzene in drug development is its reduction to 3-chloro-4-fluoroaniline. This aniline derivative is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and the anti-cancer drug gefitinib.[3]
Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
This protocol details the synthesis of 3-chloro-4-fluoroaniline via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using palladium on carbon (Pd/C) as the catalyst.
Materials:
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3-chloro-4-fluoronitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filter aid
Equipment:
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Hydrogenation reactor or a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable reaction vessel, dissolve 3-chloro-4-fluoronitrobenzene in methanol.
-
Inerting: Purge the reaction vessel with nitrogen gas to remove any oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst to the reaction mixture.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. If using a reactor, pressurize it with hydrogen. If using a balloon, ensure a continuous supply. Stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.
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Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely on the filter paper.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
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Purification: The resulting crude 3-chloro-4-fluoroaniline can be further purified by distillation or recrystallization to yield a high-purity product.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a key experimental workflow and a logical relationship in drug development involving 3-chloro-4-fluoronitrobenzene.
References
- 1. 3-Chloro-4-fluoronitrobenzene(350-30-1) Raman [m.chemicalbook.com]
- 2. 3-Chloro-4-Fluoro Nitro Benzene | Aarti Industries [aarti-industries.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-氯-1-氟-4-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Chloro-4-fluoronitrobenzene | 350-30-1 [chemicalbook.com]
- 6. 3-Chloro-4-fluoronitrobenzene | 350-30-1 | TCI AMERICA [tcichemicals.com]
- 7. prensipjournals.com [prensipjournals.com]
- 8. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]
